molecular formula C13H24Si2 B14115502 1,2-Bis(trimethylsilyl)-4-methylbenzene

1,2-Bis(trimethylsilyl)-4-methylbenzene

Cat. No.: B14115502
M. Wt: 236.50 g/mol
InChI Key: DOAQVGPYDFAQDC-UHFFFAOYSA-N
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Description

1,2-Bis(trimethylsilyl)-4-methylbenzene: is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to a benzene ring at the 1 and 2 positions, with a methyl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Bis(trimethylsilyl)-4-methylbenzene can be synthesized through a multi-step process involving the reaction of 1,2-dibromobenzene with chlorotrimethylsilane in the presence of a magnesium reagent. This reaction typically occurs in tetrahydrofuran (THF) as the solvent. The reaction conditions are relatively mild, often carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of Rieke magnesium or the entrainment method can enhance the efficiency and yield of the synthesis. These methods avoid the use of toxic solvents and operate under milder conditions, making them more suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1,2-Bis(trimethylsilyl)-4-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can lead to the formation of silanes.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups through reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophiles like halogens or alkyl halides are used in substitution reactions.

Major Products:

Scientific Research Applications

Chemistry: 1,2-Bis(trimethylsilyl)-4-methylbenzene is used as a precursor in the synthesis of benzyne intermediates, which are valuable in organic synthesis for constructing complex aromatic compounds .

Biology and Medicine: While specific applications in biology and medicine are less common, the compound’s derivatives may be explored for their potential biological activity and use in drug development.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and catalysts. Its unique properties make it suitable for applications in electronics and materials science .

Mechanism of Action

The mechanism of action of 1,2-Bis(trimethylsilyl)-4-methylbenzene involves its ability to participate in various chemical reactions due to the presence of reactive trimethylsilyl groups. These groups can undergo substitution, oxidation, and reduction reactions, allowing the compound to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being explored .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H24Si2

Molecular Weight

236.50 g/mol

IUPAC Name

trimethyl-(4-methyl-2-trimethylsilylphenyl)silane

InChI

InChI=1S/C13H24Si2/c1-11-8-9-12(14(2,3)4)13(10-11)15(5,6)7/h8-10H,1-7H3

InChI Key

DOAQVGPYDFAQDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)[Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

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